molecular formula C8H5ClN2O2S B8648113 Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate

Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate

Cat. No. B8648113
M. Wt: 228.66 g/mol
InChI Key: ZKKNDOFTBNFIED-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

A mixture of 91 (6.66 mmol, 1.4 g) in phosphorus oxychloride (21.46 mmol, 2 mL) was heated to reflux for 5 days. Reaction mixture was concentrated under reduced pressure and co-evaporated with toluene (3×). The crude product was purified by chromatography (heptane/ethyl acetate 9/1) to give methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate 92 (0.6 g, 40%). NMR (400 MHz, CDCl3) 4.01 (s, 3H), 8.18 (s, 1H), 8.71 (s, 1H). (m/z)=229 (M+H)+.
Name
91
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:7][C:6]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:5]=2[N:4]=[CH:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:2]1[N:7]=[C:6]2[S:8][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:10][C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
91
Quantity
1.4 g
Type
reactant
Smiles
O=C1C=NC2=C(N1)SC(=C2)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure and co-evaporated with toluene (3×)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (heptane/ethyl acetate 9/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=C2C(=N1)SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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